molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11876468
M. Wt: 232.46 g/mol
InChI Key: YFPJFGMOCWFLNO-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substituted Imidazopyridines: Formed through substitution reactions.

    N-oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Uniqueness

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .

Biological Activity

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClN₃, with a molecular weight of approximately 248.47 g/mol. Its structure includes a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound serves as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to effectively interact with biological macromolecules, which is crucial for its anticancer potential. Several studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Target
This compound1.8 - 3.2HeLa, SW620
5-Chloro-1H-imidazo[4,5-b]pyridine2.0 - 4.0A549
6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridineInhibitory activity against PAK4Various

The compound has shown promising results in inhibiting tumor growth in vitro by targeting specific kinases involved in cell proliferation and apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the bromine substitution significantly enhances the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity

Compound NameActivityTarget Organism
This compoundModerateE. coli, Bacillus cereus
2-(3H-imidazo[4,5-b]pyridin-2-yl)-phenyl derivativesPotentStaphylococcus aureus

The most effective derivatives showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 0.8 μmol/L .

Anti-inflammatory and Other Activities

Compounds within the imidazo[4,5-b]pyridine class have also been investigated for their anti-inflammatory properties. The unique halogenation pattern of this compound may enhance its pharmacological profile by modulating inflammatory pathways .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of imidazo[4,5-b]pyridine, highlighting the importance of substitution patterns on biological activity. The introduction of halogens at specific positions was found to significantly influence the potency and selectivity towards cancer cell lines .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)

InChI Key

YFPJFGMOCWFLNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=CN2

Origin of Product

United States

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